molecular formula C13H16N2O4S B5568296 1-[(2,5-diethoxyphenyl)sulfonyl]-1H-imidazole

1-[(2,5-diethoxyphenyl)sulfonyl]-1H-imidazole

Cat. No.: B5568296
M. Wt: 296.34 g/mol
InChI Key: YKOKIAYVNBIUGN-UHFFFAOYSA-N
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Description

The compound “1-[(2,5-diethoxyphenyl)sulfonyl]-1H-imidazole” is a sulfonamide derivative, which is a class of compounds widely used in medicinal chemistry . The molecule consists of an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a phenyl ring substituted with two ethoxy groups and a sulfonyl group.


Molecular Structure Analysis

The molecular structure of this compound would consist of an imidazole ring attached to a phenyl ring via a sulfonyl group. The phenyl ring is substituted at the 2 and 5 positions with ethoxy groups.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, sulfonamides are known to undergo a variety of reactions. They can act as bases, forming salts with acids, and as nucleophiles, reacting with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As a sulfonamide, this compound is likely to be solid at room temperature. It’s solubility in water would depend on the specific substituents .

Scientific Research Applications

Synthesis and Reactivity in Chemical Studies

Research has explored the synthesis and reactivity of imidazole derivatives, highlighting their potential in creating complex chemical structures and facilitating novel reactions. For instance, studies have demonstrated the rearrangement and coordination capabilities of similar sulfonyl imidazole compounds, suggesting their utility in synthesizing nickel complexes with specific electrochemical properties (Bermejo et al., 2000). Additionally, the development of imidazole-1-sulfonyl azide salts for diazotransfer reactions indicates the versatility of imidazole derivatives in synthetic chemistry, providing a safer and more efficient pathway for the synthesis of sulfonyl azides (Stevens et al., 2014).

Biological and Pharmacological Applications

Imidazole derivatives have been investigated for their potential in medicinal chemistry, particularly in the synthesis of compounds with antimicrobial and antitubercular properties. For example, N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide and sulfonamide derivatives have shown promising results against various bacterial strains and Mycobacterium tuberculosis (Ranjith et al., 2014). Such studies underscore the potential of imidazole derivatives in developing new therapeutic agents.

Material Science and Engineering Applications

In material science, imidazole derivatives have been applied in creating advanced materials, such as anion exchange membranes for alkaline fuel cells. A study on poly(arylene ether sulfone) containing imidazole groups highlights the improved stability and performance of such membranes in alkaline conditions, offering a promising avenue for the development of more efficient fuel cells (Yang et al., 2014).

Mechanism of Action

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria, making them effective antibacterial agents .

Future Directions

The future directions for this compound would likely involve further testing of its biological activity. Given the known activity of sulfonamides as antibacterial agents, it could be interesting to test this compound against various bacterial strains .

Properties

IUPAC Name

1-(2,5-diethoxyphenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-3-18-11-5-6-12(19-4-2)13(9-11)20(16,17)15-8-7-14-10-15/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOKIAYVNBIUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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